1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine

Descripción general

Descripción

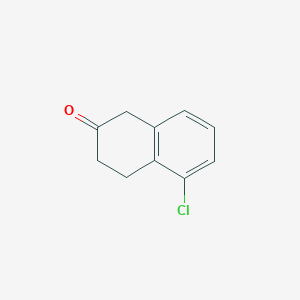

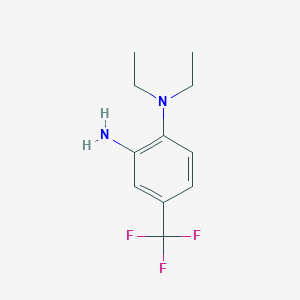

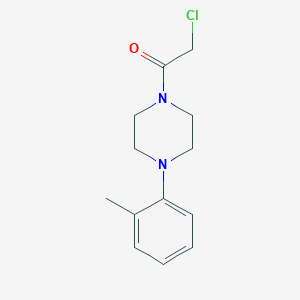

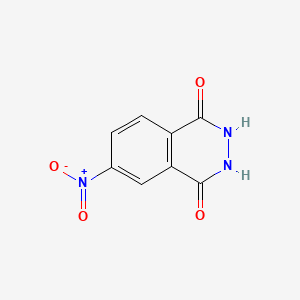

1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine is a chemical compound with the CAS Number: 685533-92-01. It has a molecular weight of 232.251. The IUPAC name for this compound is N~1~,N~1~-diethyl-4-(trifluoromethyl)-1,2-benzenediamine1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine from the web search results.Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15F3N2/c1-3-16(4-2)10-6-5-8(7-9(10)15)11(12,13)14/h5-7H,3-4,15H2,1-2H31. This code provides a standard way to encode the compound’s molecular structure.

Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving 1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine from the web search results.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature1. Unfortunately, I couldn’t find more specific physical and chemical properties from the web search results.Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Anyle Derivatives of 4-Benzoylpyridine : Novel anyles of 4-benzoylpyridine, including derivatives related to 1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine, were synthesized and analyzed using various spectroscopic and thermal methods. The study provided detailed insights into the electronic structure, vibrational data, and electronic spectra, along with crystal structure analysis, revealing short contacts between pyridine fragments and bathochromic shifts resulting from N-anylation (Kolev et al., 2009).

Properties and Applications

- Fluorinated Polyimides : Research into fluorinated polyimides derived from novel diamine monomers, including those structurally related to the compound of interest, highlighted their solubility in organic solvents, low water absorption rate, low dielectric constant, and high thermal stability. These materials exhibited potential for advanced applications due to their transparent films with high tensile strength and thermal resistance (Banerjee et al., 2003).

- Electrochemical Synthesis : The electrochemical synthesis approach provided a mild and regioselective protocol for synthesizing 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives. This methodology emphasized the avoidance of toxic reagents and the use of water and ethanol as solvents, showcasing an environmentally friendly and efficient synthesis route (Sharafi-kolkeshvandi et al., 2016).

Advanced Material Development

- Aromatic Poly(ester amide)s : A study introduced novel aromatic poly(ester amide)s containing pendant trifluoromethylphenoxy groups, synthesized from a new diamine monomer. These polymers demonstrated amorphous characteristics, solubility in organic solvents, and formed films with high tensile strength, glass transition temperatures, and thermal stability, indicating their utility in high-performance material applications (Yongjun et al., 2012).

Safety And Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H3351. These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335)1. The compound should be stored at room temperature1.

Direcciones Futuras

Unfortunately, I couldn’t find specific information on the future directions of research or applications involving 1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine from the web search results.

Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source for specific scientific or medical advice.

Propiedades

IUPAC Name |

1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F3N2/c1-3-16(4-2)10-6-5-8(7-9(10)15)11(12,13)14/h5-7H,3-4,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPWWBBHXVCBHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407022 | |

| Record name | 1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine | |

CAS RN |

685533-92-0 | |

| Record name | 1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B1351817.png)

![5-(4-Chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol](/img/structure/B1351818.png)

![2-(2-Thienyl)-2-[4-(Trifluoromethyl)Phenyl]Acetic Acid](/img/structure/B1351851.png)